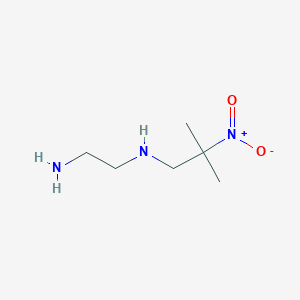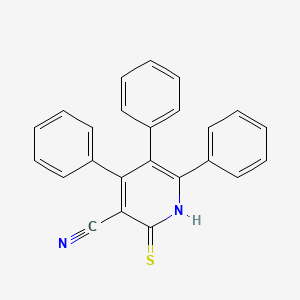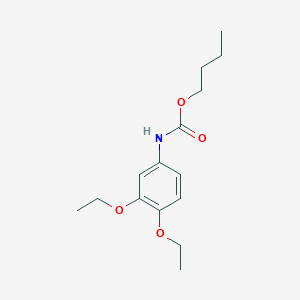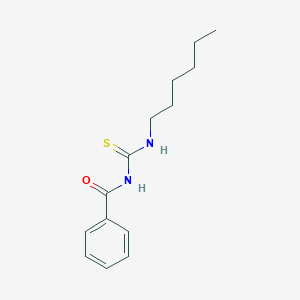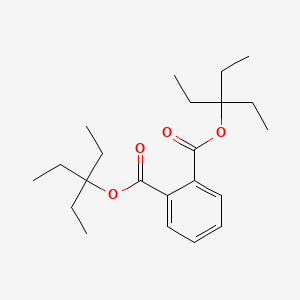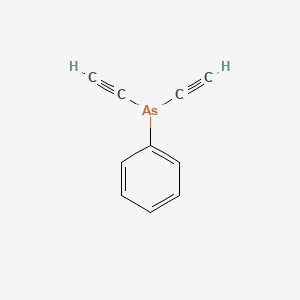
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.
1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.
Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.
Uniqueness
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Propriétés
| 113289-83-1 | |
Formule moléculaire |
C6H13N2O+ |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1 |
Clé InChI |
AERBHQYSUWNIDS-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

